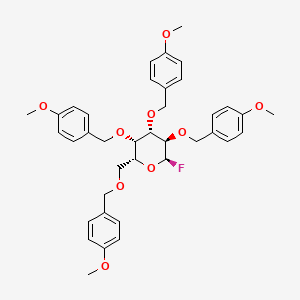

2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride

説明

2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride is a chemical compound with the molecular formula C38H43FO9. It is a profoundly significant compound acting as a precursor . Its distinctive molecular configuration endows it with substantial utility in the realms of research concerning afflictions including malignancy, diabetes mellitus, and cardiovascular disorders .

Molecular Structure Analysis

The molecular structure of 2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride is not explicitly provided in the search results. The molecular formula is C38H43FO9, and the molecular weight is 662.74 . For a detailed molecular structure, a specialized database or software may be needed.Physical And Chemical Properties Analysis

The specific physical and chemical properties of 2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride are not detailed in the search results. The molecular formula is C38H43FO9, and the molecular weight is 662.74 . For a detailed analysis of physical and chemical properties, a specialized database or software may be needed.科学的研究の応用

Synthesis Applications

Glycosylation Reactions : This compound is employed in glycosylation reactions, particularly in the formation of glycosidic bonds. For instance, it has been used in the synthesis of α-Galactopyranosyl fluoride, a key glycosyl donor in chemo-enzymatic synthesis of galactose-containing chemicals (Min, 2008).

Synthesis of Oligosaccharides : It serves as a fundamental building block in the synthesis of complex oligosaccharides, as demonstrated in the creation of fucopyranosyl-galactopyranosides with different anomeric configurations and linkage positions (Ohtsuka et al., 2006).

Lewis Acid Catalysis : The compound is used in Lewis acid-catalyzed glycosylation processes, which are crucial for the stereospecific formation of certain disaccharide derivatives (Kreuzer & Thiem, 1986).

Chemical Synthesis

Protecting Group Synthesis : 2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride is important in the development of new protecting groups for alcohols. These protecting groups are crucial in the stereospecific synthesis of certain chemical structures, such as beta-mannopyranosides (Crich et al., 2009).

Sialyloligosaccharide Synthesis : It's used in the synthesis of sialyloligosaccharides, which are relevant in the study of tumor-associated glycoproteins (Lubineau et al., 1992).

Synthesis of Glycophorin A Analogues : The compound aids in the synthesis of disialylated tetrasaccharides, analogous to blood group determinants of Glycophorin A (Heij et al., 1988).

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-fluoro-3,4,5-tris[(4-methoxyphenyl)methoxy]-6-[(4-methoxyphenyl)methoxymethyl]oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H43FO9/c1-40-30-13-5-26(6-14-30)21-44-25-34-35(45-22-27-7-15-31(41-2)16-8-27)36(46-23-28-9-17-32(42-3)18-10-28)37(38(39)48-34)47-24-29-11-19-33(43-4)20-12-29/h5-20,34-38H,21-25H2,1-4H3/t34-,35+,36+,37-,38+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUZNXWKMPSCTC-LDVAZLSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COCC2C(C(C(C(O2)F)OCC3=CC=C(C=C3)OC)OCC4=CC=C(C=C4)OC)OCC5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)F)OCC3=CC=C(C=C3)OC)OCC4=CC=C(C=C4)OC)OCC5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H43FO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 99683488 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

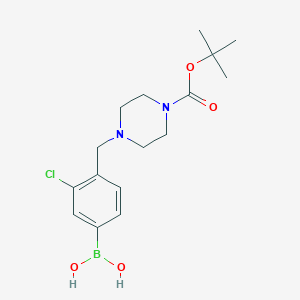

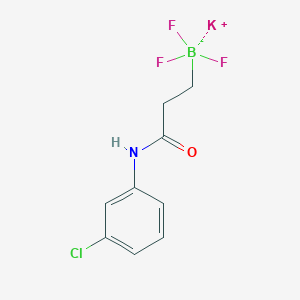

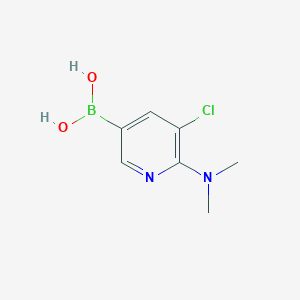

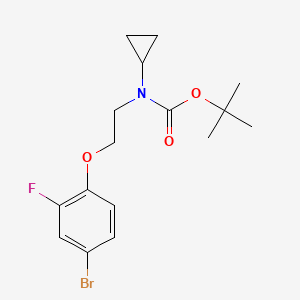

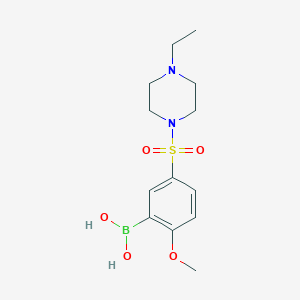

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。